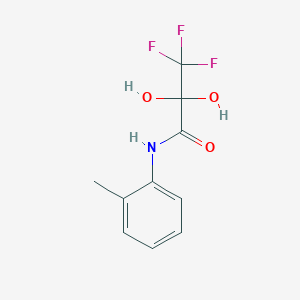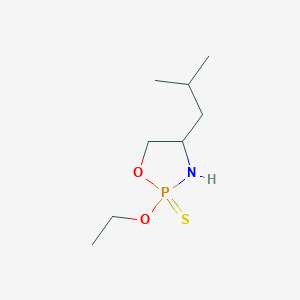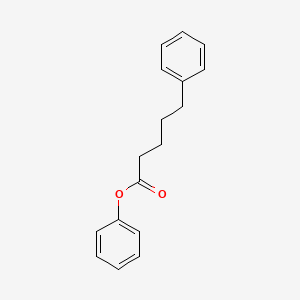
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as amidases from specific bacterial strains. For example, the thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been shown to efficiently synthesize enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which can then be converted to the desired propanamide .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The dihydroxy groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: This compound has similar structural features but lacks the trifluoromethyl and dihydroxy groups.
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide: Another compound with trifluoromethyl groups but different functional groups.
Propiedades
| 159754-84-4 | |
Fórmula molecular |
C10H10F3NO3 |
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H10F3NO3/c1-6-4-2-3-5-7(6)14-8(15)9(16,17)10(11,12)13/h2-5,16-17H,1H3,(H,14,15) |
Clave InChI |
WLMLIEUAHQLTML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/no-structure.png)

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)

methyl}carbonimidoyl](/img/structure/B14265204.png)

